7-Fluoroimidazo[1,2-a]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoroimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of a fluorine atom at the 7th position and an imidazo[1,2-a]pyridine ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroimidazo[1,2-a]pyridin-3-amine typically involves a one-step process starting from 2-amino-4-fluoropyridine and acetylene in the presence of a copper complex and a peroxide. This method yields the desired compound with a high efficiency of 92% . Another approach involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Fluoroimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be carried out using suitable reducing agents under controlled conditions.
Common Reagents and Conditions:
Oxidation: Metal-free oxidation or photocatalysis strategies.
Reduction: Suitable reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like alkyl halides or nucleophilic reagents like amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridines .
Wissenschaftliche Forschungsanwendungen
7-Fluoroimidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential biological activity, making it a candidate for studying biological pathways and interactions.
Wirkmechanismus
The mechanism of action of 7-Fluoroimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine ring structure enables it to engage in specific interactions within biological systems. For example, it can inhibit enzymes such as IRAK and FLT3, which play crucial roles in cellular signaling pathways related to inflammation and cancer . The fluorine atom at the 7th position may enhance the compound’s binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
7-Fluoro-imidazo[1,2-a]pyridine: Similar in structure but lacks the amine group at the 3rd position.
Imidazo[1,2-a]pyridines: A broader class of compounds with varying substituents at different positions.
Uniqueness: 7-Fluoroimidazo[1,2-a]pyridin-3-amine is unique due to the presence of both the fluorine atom at the 7th position and the amine group at the 3rd position. This combination of functional groups imparts specific chemical properties and biological activities, making it a valuable compound for research and development in medicinal chemistry and pharmaceutical synthesis .
Eigenschaften
Molekularformel |
C7H6FN3 |
---|---|
Molekulargewicht |
151.14 g/mol |
IUPAC-Name |
7-fluoroimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C7H6FN3/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H,9H2 |
InChI-Schlüssel |
JVFHQGDSOAUURW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=NC=C2N)C=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.